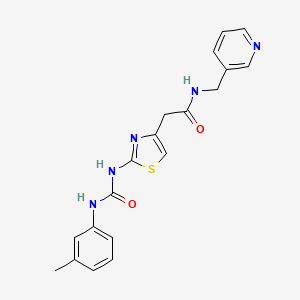

N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features a pyridine ring, a thiazole ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13-4-2-6-15(8-13)22-18(26)24-19-23-16(12-27-19)9-17(25)21-11-14-5-3-7-20-10-14/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQZCBQKAXNPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea.

Introduction of the urea group: This step involves the reaction of the thiazole derivative with an isocyanate or a carbodiimide.

Attachment of the pyridine ring: This can be done through a nucleophilic substitution reaction where the pyridine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and automated synthesis equipment may also be used to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety is susceptible to nucleophilic substitution due to the electron-deficient nature of the heterocycle. Common reactions include:

For example, halogenation at the 5-position of the thiazole ring could enhance bioactivity, as seen in derivatives like N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide.

Oxidation and Reduction Reactions

Key functional groups undergo redox transformations:

Oxidation Targets :

-

Pyridine Ring : Oxidation with KMnO₄/H₂SO₄ yields pyridine N-oxide derivatives, altering electronic properties for targeted binding.

-

Thiazole Sulfur : Oxidation with H₂O₂ forms thiazole sulfoxide/sulfone derivatives , modulating metabolic stability.

Reduction Targets :

-

Acetamide Group : Reduction with LiAlH₄ converts the amide to a primary amine, enhancing solubility.

Hydrolysis of Urea and Acetamide Groups

The urea and acetamide linkages are hydrolytically labile under specific conditions:

| Functional Group | Conditions | Products |

|---|---|---|

| Urea moiety | Strong acid (HCl, Δ) | m-toluidine + CO₂ + thiazol-4-ylacetamide |

| Acetamide group | Base (NaOH, Δ) | Pyridin-3-ylmethanamine + acetic acid salt |

Hydrolysis products may retain biological activity; for instance, m-toluidine derivatives exhibit antifungal properties .

Electrophilic Aromatic Substitution (EAS)

The pyridine and m-tolyl rings undergo EAS:

-

Pyridine Ring : Nitration (HNO₃/H₂SO₄) occurs at the 4-position due to meta-directing effects.

-

m-Tolyl Group : Sulfonation (H₂SO₄) introduces sulfonic acid groups, enhancing water solubility .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound interacts with biological targets via:

-

Hydrogen Bonding : Urea NH groups bind enzyme active sites (e.g., COX-II inhibition) .

-

π–π Stacking : Aromatic rings interact with hydrophobic protein pockets .

For example, thiazole-urea hybrids like THZD3 inhibit COX-II (IC₅₀ = 4.16 μM) through similar mechanisms .

Comparative Reactivity with Analogues

The compound’s uniqueness arises from its substitution pattern:

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Achieved by reacting an α-haloketone with thiourea.

- Introduction of the Urea Group : Involves the reaction of the thiazole derivative with an isocyanate or carbodiimide.

- Attachment of the Pyridine Ring : Conducted through nucleophilic substitution where the pyridine derivative is introduced to the intermediate compound.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

The compound's structural characteristics suggest potential as a therapeutic agent. It may exhibit:

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cell proliferation and modulating protein kinase activity, particularly in cancer cells .

Biological Research

Due to its ability to interact with specific molecular targets, this compound can be utilized as:

- Biochemical Probes : Useful in assays to study enzyme activity or receptor interactions, facilitating insights into cellular mechanisms .

Industrial Applications

In addition to its biological applications, this compound can serve as:

- Building Blocks for Complex Molecules : Its unique structure allows it to be a precursor in the synthesis of more complex organic compounds used in various industries.

Case Studies and Research Findings

Several studies have investigated compounds similar to this compound, revealing promising results:

- Cytotoxic Activity : Research indicates that derivatives of thiazole and pyridine exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .

- Protein Kinase Modulation : Compounds within this structural class have been shown to modulate protein kinase activity, which is crucial for regulating cell cycle progression and apoptosis in cancer cells .

Mechanism of Action

The mechanism of action for compounds like N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide often involves interaction with specific molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-3-ylmethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

- N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Uniqueness

N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity.

Biological Activity

N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, providing a comprehensive overview of its implications in therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of thiazole and pyridine moieties, contributing to its diverse biological activity. The molecular formula is , with a molecular weight of approximately 368.44 g/mol. The structural complexity allows for interactions with various biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiazole derivatives and pyridine-based reagents. The synthetic pathway generally includes:

- Formation of Thiazole Ring : Utilizing appropriate thiazole precursors.

- Ureido Linkage : Coupling the thiazole derivative with an amine to form the ureido structure.

- Final Acetamide Formation : Introducing the acetamide group through acylation reactions.

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyridine rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains. A study demonstrated that thiazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis and function .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Thiazole-containing compounds have been documented to induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, one study highlighted that similar thiazole-pyridine hybrids effectively reduced cell viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Compounds with thiazole moieties have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A series of experiments evaluated the antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity compared to standard antibiotics .

- Anticancer Evaluation : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with the compound resulted in a significant decrease in cell proliferation rates, alongside increased markers of apoptosis such as caspase activation .

- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound led to a marked reduction in paw edema, suggesting effective anti-inflammatory properties .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Thiazole ring | Antimicrobial | |

| Compound B | Pyridine-thiazole | Anticancer | |

| Compound C | Hydroxymethyl group | Antioxidant |

This table illustrates how this compound compares with other biologically active compounds featuring similar structural motifs.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?

Answer:

A universal approach involves sequential coupling reactions. First, synthesize the thiazole core via cyclization of thiourea derivatives with α-bromoacetamide intermediates. Next, introduce the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination. Finally, the urea moiety is formed by reacting an isocyanate intermediate with m-toluidine under anhydrous conditions. Key steps include refluxing with K₂CO₃ in acetone for 6–8 hours and purification via recrystallization (ethanol/water mixtures). Characterization should include ¹H/¹³C NMR, IR, and LC-MS to confirm regioselectivity and purity .

Basic: How should researchers validate the structural integrity of this compound?

Answer:

Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm proton environments (e.g., pyridine aromatic protons at δ 8.2–8.8 ppm, thiazole C-H at δ 7.1–7.5 ppm) .

- IR Spectroscopy : Identify urea C=O stretching (~1650–1700 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

- PASS Algorithm : Predicts potential targets (e.g., kinase inhibition, EGFR modulation) based on structural similarity to known bioactive compounds .

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR. Key residues (e.g., Lys745, Thr790) form hydrogen bonds with the urea and pyridine groups .

- MD Simulations : Assess binding stability (≥50 ns trajectories) and free energy calculations (MM-PBSA/GBSA) to prioritize in vitro testing .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values (e.g., discrepancies may arise from assay conditions like ATP concentration in kinase assays) .

- Off-Target Profiling : Use kinome-wide panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Metabolite Screening : LC-HRMS can detect degradation products that alter activity .

Advanced: What structural modifications enhance selectivity for EGFR over mutant isoforms (e.g., T790M/L858R)?

Answer:

- Substituent Engineering : Replace m-tolyl with electron-withdrawing groups (e.g., 3-chlorophenyl) to improve mutant EGFR binding. Compound 8b (IC₅₀ = 14.8 nM) shows selectivity via hydrogen bonding with Thr790 .

- Hybrid Scaffolds : Incorporate diaryl urea motifs (as in ) to exploit hydrophobic pockets in mutant isoforms .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

- HPLC-UV : Use a C18 column (acetonitrile/0.1% formic acid gradient) with λ = 254 nm (thiazole absorption) .

- LC-MS/MS : MRM transitions (e.g., m/z 450 → 332 for quantification) ensure sensitivity in plasma/tissue homogenates .

Advanced: How do researchers optimize pharmacokinetic properties (e.g., metabolic stability)?

Answer:

- LogD Optimization : Introduce trifluoromethyl groups (LogD ~2.5 at pH 7.4) to balance solubility and membrane permeability .

- Prodrug Strategies : Ethyl ester derivatives (e.g., compounds) improve oral bioavailability via esterase-mediated hydrolysis .

Advanced: What in vitro assays assess cytotoxicity and off-target effects?

Answer:

- MTT/PrestoBlue Assays : Test against cancer (A549, HCT-116) and normal (HEK-293) cell lines. EC₅₀ values <10 µM suggest therapeutic potential .

- hERG Binding Assays : Patch-clamp electrophysiology or Radioligand displacement (⁴⁴C-astemizole) to evaluate cardiotoxicity risks .

Advanced: How to prioritize patent claims for novel derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.